molecular formula C28H34Cl2F2N2O B1682825 Vanoxerine dihydrochloride CAS No. 67469-78-7

Vanoxerine dihydrochloride

Cat. No.: B1682825
CAS No.: 67469-78-7
M. Wt: 523.5 g/mol
InChI Key: MIBSKSYCRFWIRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GBR 12909 dihydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1-(2-Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.

    Reaction Conditions: The compound is synthesized through a series of reactions involving the use of reagents such as 4-fluorobenzyl chloride, piperazine, and phenylpropyl bromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Industrial Production: On an industrial scale, the synthesis of GBR 12909 dihydrochloride involves the use of large-scale reactors and purification systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Chemical Reactions of Vanoxerine Dihydrochloride

This compound undergoes several types of chemical reactions. One such reaction is oxidation. this compound is a hydrochloride salt obtained by reacting vanoxerine with two equivalents of hydrogen chloride .

Biological Activity and Effects on Cell Cycle

This compound functions as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2, CDK4, and CDK6. These kinases are critical for cell cycle regulation, and their dysregulation is commonly associated with various cancers, including hepatocellular carcinoma (HCC).

In Vitro Studies

  • In human HCC cell lines QGY7703 and Huh7, this compound exhibited significant cytotoxicity with IC50 values of 3.79 μM and 4.04 μM, respectively .

  • Treatment with this compound resulted in G1-phase cell cycle arrest, induction of apoptosis, and downregulation of CDK2/4/6 and cyclins D/E . It also decreased the phosphorylation of retinoblastoma protein (Rb) .

  • These effects indicate that vanoxerine effectively halts the proliferation of cancer cells by disrupting the cell cycle.

In Vivo Studies

  • In vivo study in BALB/C nude mice subcutaneously xenografted with Huh7 cells, this compound (40 mg/kg, i.p.) injection for 21 days produced significant anti-tumor activity (p < 0.05), which was comparable to that achieved by 5-Fu (10 mg/kg, i.p.), with the combination treatment resulting in a synergistic effect .

  • Immunohistochemistry staining of the tumor tissues also revealed significantly reduced expressions of Rb and CDK2/4/6 in the this compound treatment group .

Dopamine Transporter Antagonist

This compound is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake. It has a high affinity for the dopamine transporter and a slower dissociation rate than cocaine. The primary result of this compound’s action is an increase in the amount of dopamine in the synapse.

Effects on Cardiac Ion Channels

Vanoxerine blocks human cardiac sodium (hNav 1.5) channel currents and guinea pig cardiac calcium currents in addition to blocking hERG channel currents and prolonging action potential durations (APDs) mildly in canine cardiac myocytes and Purkinje fibers . Vanoxerine's block of Cav 1.2 and Nav 1.5, in particular, were more potent at faster rates and led to the suggestion that vanoxerine might be effective in terminating AF/AFL and restoring NSR without being proarrhythmic .

Scientific Research Applications

GBR 12909 dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

GBR 12909 dihydrochloride exerts its effects by inhibiting the dopamine transporter (DAT). This inhibition prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. The compound binds to the DAT with high affinity, blocking the transporter’s function and thereby enhancing dopaminergic signaling. This mechanism is similar to that of cocaine, but GBR 12909 dihydrochloride has a longer duration of action and fewer negative behavioral effects .

Comparison with Similar Compounds

GBR 12909 dihydrochloride is unique among dopamine transporter inhibitors due to its high selectivity and long duration of action. Similar compounds include:

GBR 12909 dihydrochloride stands out due to its high affinity for the dopamine transporter and its ability to produce long-lasting effects with fewer negative behavioral consequences.

Biological Activity

Vanoxerine dihydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cardiac arrhythmias. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound primarily functions as a cyclin-dependent kinase (CDK) inhibitor , specifically targeting CDK2, CDK4, and CDK6. These kinases are critical for cell cycle regulation, and their dysregulation is commonly associated with various cancers, including hepatocellular carcinoma (HCC) . Additionally, vanoxerine acts as a dopamine reuptake inhibitor and a multi-channel blocker affecting sodium, calcium, and potassium channels in cardiac tissues . This dual action not only positions it as a potential therapeutic agent for HCC but also in treating atrial fibrillation (AF) and flutter (AFL).

In Vitro Studies

In studies involving human HCC cell lines QGY7703 and Huh7, this compound exhibited significant cytotoxicity with IC50 values of 3.79 μM and 4.04 μM, respectively. Treatment with vanoxerine resulted in:

  • G1-phase cell cycle arrest
  • Induction of apoptosis
  • Downregulation of CDK2/4/6 and cyclins D/E
  • Decreased phosphorylation of retinoblastoma protein (Rb)

These effects indicate that vanoxerine effectively halts the proliferation of cancer cells by disrupting the cell cycle .

In Vivo Studies

In vivo experiments conducted on BALB/C nude mice xenografted with Huh7 cells demonstrated that intraperitoneal administration of this compound (40 mg/kg) over 21 days resulted in significant anti-tumor activity comparable to that achieved by 5-fluorouracil (5-Fu) (10 mg/kg). The combination treatment showed a synergistic effect, enhancing overall efficacy .

Cardiac Effects and Arrhythmia Management

Vanoxerine's impact on cardiac function has been extensively studied due to its ability to block hERG potassium channels. While it prolongs the QT interval, it does not induce proarrhythmic effects typically associated with other hERG blockers like dofetilide. Instead, vanoxerine has been shown to effectively terminate AF/AFL in animal models without inducing Torsade de Pointes .

Clinical Trials

Clinical trials have confirmed vanoxerine's efficacy in re-establishing normal sinus rhythm in patients with AF/AFL. The drug's frequency-dependent action allows it to selectively block ion channels during rapid heart rates, making it a promising candidate for arrhythmia management .

Case Study: QT Interval Analysis

A case study analyzing the relationship between vanoxerine dosage and QT interval changes involved 15 patients receiving varying doses (50 mg and 75 mg). The results indicated that while vanoxerine affected the QT interval, careful monitoring ensured no serious adverse events occurred .

Summary of Findings

Study TypeCell Line/ModelKey FindingsReference
In VitroQGY7703/Huh7G1-arrest, apoptosis induction, CDK inhibition
In VivoBALB/C miceSignificant anti-tumor activity
Cardiac StudiesCanine modelTermination of AF/AFL without proarrhythmia
Clinical TrialHuman subjectsQT prolongation without serious adverse events

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of vanoxerine dihydrochloride in experimental models?

this compound exhibits dual mechanisms: (1) as a competitive, selective dopamine reuptake inhibitor (DRI) with a Ki of 1 nM for the dopamine transporter (DAT) , and (2) as a CDK2/4/6 inhibitor, reducing phosphorylation of Rb and cyclin D/E complexes in cancer models . Methodologically, target validation requires assays such as radioligand binding for DAT affinity and kinase activity profiling for CDK inhibition.

Q. What in vitro assays are commonly used to assess vanoxerine's dopamine reuptake inhibition?

Key assays include:

  • Radioligand displacement assays using [³H]dopamine to measure DAT binding affinity (Ki values) .
  • Functional uptake assays in synaptosomal preparations or transfected cell lines (e.g., HEK293 expressing human DAT) to quantify IC50 .
  • Electrophysiological studies to confirm selectivity over serotonin/norepinephrine transporters .

Q. How is this compound typically administered in preclinical cancer studies?

  • Dose ranges : 1–10 μM in cell culture models (e.g., hepatocellular carcinoma lines QGY7703 and Huh7), with IC50 values of 3.79–4.04 μM .
  • Treatment duration : Time-dependent effects are observed at 6–24 hours for cell cycle arrest and apoptosis induction .
  • Validation : Western blotting for CDK2/4/6, cyclin D/E, and phosphorylated Rb is critical to confirm target modulation .

Advanced Research Questions

Q. How can researchers reconcile vanoxerine's dual role as a dopamine reuptake inhibitor and CDK2/4/6 inhibitor in mechanistic studies?

  • Context-dependent targeting : Tissue-specific expression of DAT vs. CDKs may explain divergent effects. For example, in neuronal models, DAT inhibition dominates , while in cancer cells, CDK inhibition is primary .
  • Experimental design : Use isoform-specific CDK inhibitors (e.g., palbociclib for CDK4/6) alongside vanoxerine to isolate mechanisms. Concurrently, DAT knockout models can clarify off-target effects in non-neuronal tissues .

Q. What experimental strategies are recommended to optimize vanoxerine's dose-response in hepatocellular carcinoma models with varying IC50 values?

  • Cell line stratification : Profile baseline CDK2/4/6 and DAT expression (via qPCR/Western blot) to identify sensitive lines .
  • Combinatorial screens : Test vanoxerine with chemotherapeutics (e.g., sorafenib) to assess synergy using Chou-Talalay analysis .
  • Pharmacodynamic markers : Monitor G1 phase arrest (flow cytometry) and apoptotic markers (Annexin V/PI) to correlate efficacy with mechanism .

Q. What methodologies are employed to analyze vanoxerine's multichannel blocking effects on cardiac ion channels?

  • Patch-clamp electrophysiology : Quantify blockade of IKr (hERG), L-type calcium, and sodium channels in cardiomyocytes .
  • Frequency-dependence assays : Test ion channel inhibition at varying pacing rates to model arrhythmic conditions .
  • In vivo models : Use canine sterile pericarditis models to evaluate antiarrhythmic efficacy and QT interval safety .

Q. How can researchers address contradictions in vanoxerine's efficacy across preclinical models (e.g., Parkinson's vs. cancer)?

  • Dose optimization : Parkinson’s models may require lower doses (nanomolar range) for DAT inhibition, while cancer models need micromolar doses for CDK effects .
  • Species-specific differences : Compare rodent vs. human DAT and CDK isoform affinities using recombinant systems .
  • Meta-analysis : Aggregate data from heterogeneous studies (e.g., Zhu et al., 2021 vs. dopamine uptake assays ) to identify confounding variables like cell type or assay conditions.

Q. Methodological Considerations

  • Data contradiction analysis : When conflicting results arise (e.g., cardiac safety vs. arrhythmia treatment potential), prioritize in vivo electrophysiology (e.g., wedge preparations) over single-channel assays to assess integrated effects .
  • Model selection : For toxicity studies, zebrafish models offer high-throughput screening for oto-/nephrotoxicity, leveraging dopamine’s protective role in cisplatin-induced damage .

Properties

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBSKSYCRFWIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042570
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-78-7
Record name Vanoxerine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANOXERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine
Vanoxerine dihydrochloride
1-(2-Chloroethyl)-4-(3-phenylpropyl)piperazine
Vanoxerine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Vanoxerine dihydrochloride
Reactant of Route 6
Vanoxerine dihydrochloride

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